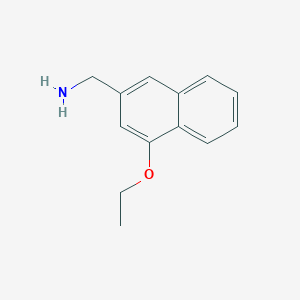
2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a methoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-2,3-dihydro-1H-indene.
Functional Group Introduction: The indene derivative is then subjected to a series of reactions to introduce the acetic acid moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid involves its interaction with specific molecular targets. The methoxy group and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Methyl-2,3-dihydro-1H-inden-4-yl)acetic acid
- 2-(7-Hydroxy-2,3-dihydro-1H-inden-4-yl)acetic acid
Uniqueness
2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, such as methyl or hydroxy groups .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid |
InChI |
InChI=1S/C12H14O3/c1-15-11-6-5-8(7-12(13)14)9-3-2-4-10(9)11/h5-6H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
SAZUOSNMWGVABO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



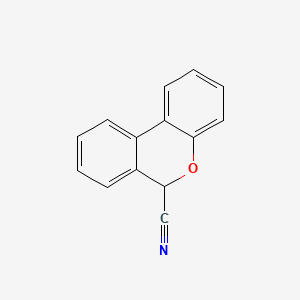

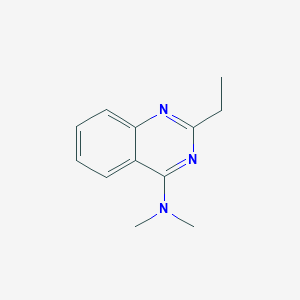

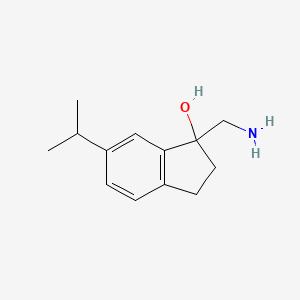

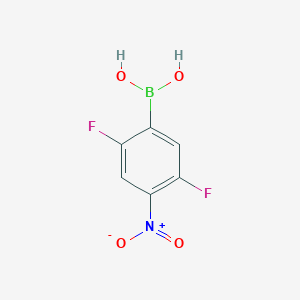
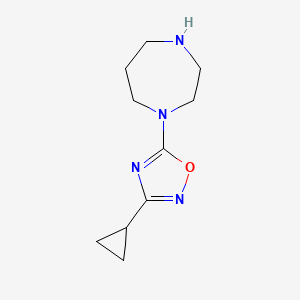

![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
